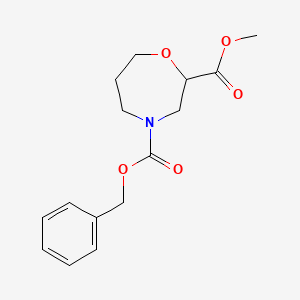

Methyl N-cbz-homomorpholine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-cbz-homomorpholine-2-carboxylate is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the category of homomorpholine derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Environmental Applications

Methyl N-cbz-homomorpholine-2-carboxylate, as part of the broader group of carbamazepine compounds, has been extensively studied for its environmental impact and treatment. One significant focus has been the removal of carbamazepine (CBZ) from aqueous solutions due to its classification as a Contaminant of Emerging Concern. Adsorption methods, particularly using activated carbon and Biochar, have been explored for CBZ removal from wastewater treatment plants (WWTPs). These studies have investigated various aspects such as the physicochemical characteristics of adsorbents, operational conditions, and adsorption kinetics. Interestingly, the removal efficiency of CBZ is influenced by factors such as the properties of the adsorbent precursors, pyrolysis temperature, and modification or activation processes. Notably, pH has minimal influence on CBZ adsorption due to the non-ionic nature of CBZ across most pH ranges. However, the presence of other micro-contaminants and organic matter can decrease CBZ adsorption due to competition effects. It's worth noting that these findings are primarily from laboratory-scale studies, indicating a need for further investigation under real-world conditions (Décima et al., 2021).

Bioremediation Perspectives

CBZ's prevalence as a pharmaceutical pollutant in various water environments has spurred research into bioremediation strategies. Specifically, the focus has been on using enzymes in microbial systems to bio-mineralize CBZ, offering a potential alternative or complement to physicochemical treatment methods. This review emphasizes the need for a comprehensive evaluation of the biodegradation process, including the toxicity of metabolites and toxicity testing. Such a holistic approach is crucial because if bioremediation produces toxic metabolites, it defeats the purpose of the process. Fungi and bacteria have been identified as promising agents for CBZ bioremediation, with cytochrome P450, laccase, and manganese peroxidase being the common enzymes responsible for degrading CBZ. However, these enzymatic activities sometimes lead to the production of more toxic compounds than the parent compound, indicating a complex balance in the bioremediation process (Emily et al., 2022).

Synthetic Impurity and Pharmacokinetic Studies

The synthesis of CBZ and its related impurities have been extensively reviewed, highlighting the inconsistencies in reported impurities and the potential presence of carcinogenic impurities arising from the various reactants involved in the manufacturing process. This review aims to shed light on the potential carcinogenicity of impurities in CBZ, an aspect crucial for understanding the comprehensive impact of these compounds (Debnath et al., 2020).

Propriétés

IUPAC Name |

4-O-benzyl 2-O-methyl 1,4-oxazepane-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-19-14(17)13-10-16(8-5-9-20-13)15(18)21-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWQZFRFYFDZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCCO1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150194 |

Source

|

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-cbz-homomorpholine-2-carboxylate | |

CAS RN |

1226776-84-6 |

Source

|

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)

![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)